5-Dimethylamino-2-methyl-3-pentyn-2-ol

Overview

Description

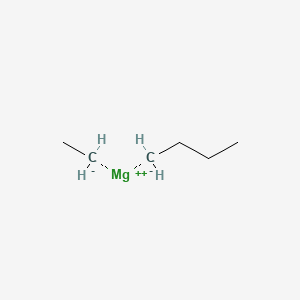

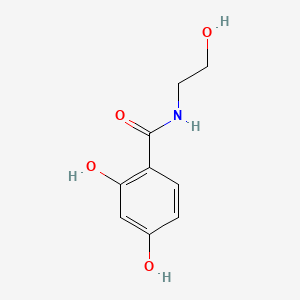

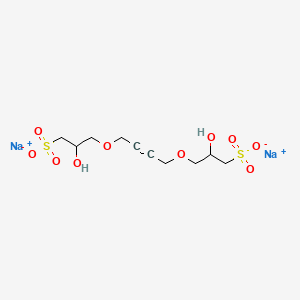

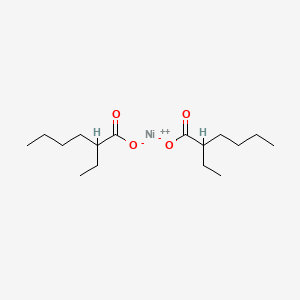

5-Dimethylamino-2-methyl-3-pentyn-2-ol is a chemical compound with the molecular formula C8H15NO . It has a molecular weight of 141.2108 .

Molecular Structure Analysis

The IUPAC Standard InChI for 5-Dimethylamino-2-methyl-3-pentyn-2-ol isInChI=1S/C8H15NO/c1-8(2,10)6-5-7-9(3)4/h10H,7H2,1-4H3 . The structure is also available as a 2d Mol file or as a computed 3d SD file . Physical And Chemical Properties Analysis

The boiling point of 5-Dimethylamino-2-methyl-3-pentyn-2-ol is 92°C at 1mm pressure . The density is predicted to be 0.949±0.06 g/cm3 . The refractive index is 1.4561 . The flash point is 91-92°C/1mm . The pKa is predicted to be 13.32±0.29 .Scientific Research Applications

Synthesis and Characterization

- 5-Dimethylamino-2-methyl-3-pentyn-2-ol and related compounds play a significant role in the synthesis and characterization of various chemical entities. For instance, they are instrumental in the synthesis of 2-silanorcaranes and other organometallic compounds, contributing to the understanding of radical mechanisms in chemical reactions (Rosenberg & Zuckerman, 1971). Similarly, in oligonucleotide synthesis, derivatives like methylthioethanol are utilized for the preparation of monophosphate or monothiophosphate oligonucleotides, showcasing the compound's utility in molecular biology and genetic engineering (Madaoui, Meyer, Vasseur, & Morvan, 2019).

Catalysis and Chemical Reactions

- This compound and its variants are crucial in catalytic processes and chemical reactions. For instance, they are involved in the intramolecular addition of O-H and N-H bonds across carbon-carbon triple bonds catalyzed by copper complexes, which is vital in organic synthesis and material science (Pouy et al., 2012). Additionally, propargyl compounds, closely related to 5-Dimethylamino-2-methyl-3-pentyn-2-ol, participate in oxymethylation reactions catalyzed by iron carbonyl, further contributing to the repertoire of synthetic organic chemistry (Wada & Matsuda, 1973).

Photochemistry and Spectroscopy

- In the realm of photochemistry, compounds similar to 5-Dimethylamino-2-methyl-3-pentyn-2-ol are explored for their photochemical properties. For example, the photolysis of 2-diazo-3-pentyne leads to the characterization of triplet 1,3-dimethylpropynylidene, providing insights into the behavior of delocalized carbon chains and the potential of carbenes in photochemical reactions (Knezz et al., 2016).

Biological Studies and Medicinal Chemistry

- Derivatives of 5-Dimethylamino-2-methyl-3-pentyn-2-ol are instrumental in medicinal chemistry and biological studies. For instance, they are used in synthesizing Schiff base ligands for potential antibacterial and anticancer applications, showcasing the compound's importance in drug discovery and pharmaceutical sciences (Al-adilee & Hasan, 2021).

Safety and Hazards

5-Dimethylamino-2-methyl-3-pentyn-2-ol is classified as a skin irritant (H315) and an eye irritant (H319) according to GB-CLP Regulations UK SI 2019/720 and UK SI 2020/1567 . It is advised to avoid breathing mist, gas or vapours, and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended .

properties

IUPAC Name |

5-(dimethylamino)-2-methylpent-3-yn-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-8(2,10)6-5-7-9(3)4/h10H,7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBARYRPUABJYGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#CCN(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70180060 | |

| Record name | 3-Pentyn-2-ol, 5-(dimethylamino)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70180060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Dimethylamino-2-methyl-3-pentyn-2-ol | |

CAS RN |

25400-83-3 | |

| Record name | 3-Pentyn-2-ol, 5-(dimethylamino)-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025400833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pentyn-2-ol, 5-(dimethylamino)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70180060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Propanol, 1,1'-[[3-(dimethylamino)propyl]imino]bis-](/img/structure/B1584314.png)